molecular formula C13H14F3N3O3S B6751173 3-hydroxy-N-(1-propan-2-ylpyrazol-3-yl)-5-(trifluoromethyl)benzenesulfonamide

3-hydroxy-N-(1-propan-2-ylpyrazol-3-yl)-5-(trifluoromethyl)benzenesulfonamide

Cat. No.: B6751173
M. Wt: 349.33 g/mol
InChI Key: HDWRKFZYSOQRCM-UHFFFAOYSA-N
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Description

3-hydroxy-N-(1-propan-2-ylpyrazol-3-yl)-5-(trifluoromethyl)benzenesulfonamide is a complex organic compound known for its unique chemical structure and potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a trifluoromethyl group, a pyrazole ring, and a benzenesulfonamide moiety, which contribute to its distinctive chemical properties.

Properties

IUPAC Name

3-hydroxy-N-(1-propan-2-ylpyrazol-3-yl)-5-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F3N3O3S/c1-8(2)19-4-3-12(17-19)18-23(21,22)11-6-9(13(14,15)16)5-10(20)7-11/h3-8,20H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDWRKFZYSOQRCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=CC(=N1)NS(=O)(=O)C2=CC(=CC(=C2)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-N-(1-propan-2-ylpyrazol-3-yl)-5-(trifluoromethyl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic conditions.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Sulfonamide formation: The benzenesulfonamide moiety is introduced by reacting the intermediate with benzenesulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-N-(1-propan-2-ylpyrazol-3-yl)-5-(trifluoromethyl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The sulfonamide group can be reduced to an amine under specific conditions.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-hydroxy-N-(1-propan-2-ylpyrazol-3-yl)-5-(trifluoromethyl)benzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Biological Studies: Investigation of its biological activity and potential as an enzyme inhibitor.

    Industrial Chemistry: Use as an intermediate in the synthesis of more complex organic compounds.

Mechanism of Action

The mechanism of action of 3-hydroxy-N-(1-propan-2-ylpyrazol-3-yl)-5-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The sulfonamide moiety can form hydrogen bonds with target proteins, leading to inhibition or modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

    3-hydroxy-N-(1-propan-2-ylpyrazol-3-yl)-5-methylbenzenesulfonamide: Similar structure but with a methyl group instead of a trifluoromethyl group.

    3-hydroxy-N-(1-propan-2-ylpyrazol-3-yl)-5-chlorobenzenesulfonamide: Similar structure but with a chlorine atom instead of a trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in 3-hydroxy-N-(1-propan-2-ylpyrazol-3-yl)-5-(trifluoromethyl)benzenesulfonamide imparts unique chemical properties, such as increased lipophilicity and metabolic stability, making it distinct from its analogs.

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